Structural Binding Mode Specificity in PaFabF vs. Pyrazole Core Isomers
The target compound's direct carboxamide derivative occupies a unique binding position within the PaFabF active site. This orientation is fundamentally dependent on the 4-cyclopentyl-3-methyl substitution pattern. In contrast, a closely related pyrazole-3-carboxamide isomer (PDB 8CNE) binds in a different orientation, engaging distinct residues [1]. This demonstrates that the point of substitution on the pyrazole core (5-carboxylic acid vs. 3-carboxylic acid) is a critical determinant of binding modality, making the 5-carboxylic acid isomer non-interchangeable for fragment growing from its specific vector [1].
| Evidence Dimension | Ligand binding orientation and protein interaction profile |
|---|---|
| Target Compound Data | N-cyclopentyl-3-methyl-1H-pyrazole-5-carboxamide (derived from target acid) binds in a specific orientation in the malonyl-CoA pocket of PaFabF-C164Q (PDB 8CNG, 2.1 Å resolution) [1]. |
| Comparator Or Baseline | Closely related N-isobutyl-1H-pyrazole-3-carboxamide binds in a different orientation in the same protein system (PDB 8CN2/8CNE, 1.57-1.88 Å resolution) [1]. |
| Quantified Difference | Binding orientation is non-superimposable; the 5-carboxamide directs the cyclopentyl group into a different sub-pocket than the vector afforded by the 3-carboxamide isomer [1]. |
| Conditions | X-ray crystallography using intermediated state-mimicking variant of P. aeruginosa FabF (PaFabF C164Q) [1]. |
Why This Matters
For medicinal chemistry, this proves that only the 5-carboxylic acid scaffold provides the correct exit vector for fragment elaboration, preventing wasted synthesis on regioisomeric building blocks that explore dead-end chemical space.
- [1] RCSB Protein Data Bank. (2024). PDB IDs: 8CNG, 8CNE, 8CN2. Pa.FabF complexes. Data from the primary publication: Georgiou, C., et al. (2025). Eur J Med Chem, 291, 117563. View Source
